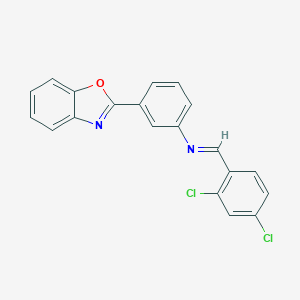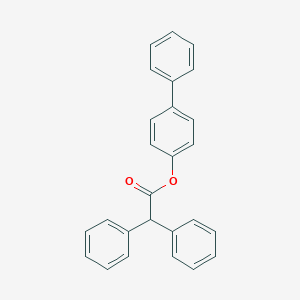![molecular formula C22H21NO4 B390425 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE](/img/structure/B390425.png)
3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is a complex organic compound with the molecular formula C22H21NO4. It belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE typically involves the reaction of isopentyl acrylate with a phthalimide derivative under specific conditions. One common method is to react isopentyl acrylate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo nucleophilic substitution reactions enables it to modify biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acrylate
- Ethyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoate
Uniqueness
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is unique due to its specific isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules.
Propiedades
Fórmula molecular |
C22H21NO4 |
|---|---|
Peso molecular |
363.4g/mol |
Nombre IUPAC |
3-methylbutyl (E)-3-[3-(1,3-dioxoisoindol-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C22H21NO4/c1-15(2)12-13-27-20(24)11-10-16-6-5-7-17(14-16)23-21(25)18-8-3-4-9-19(18)22(23)26/h3-11,14-15H,12-13H2,1-2H3/b11-10+ |
Clave InChI |
YHRBWDXEWOGVOZ-ZHACJKMWSA-N |
SMILES |
CC(C)CCOC(=O)C=CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES isomérico |
CC(C)CCOC(=O)/C=C/C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)CCOC(=O)C=CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)
![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)
![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
![2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B390359.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390360.png)

![N-{3-nitro-5-methoxyphenyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390363.png)


![Ethyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B390367.png)

